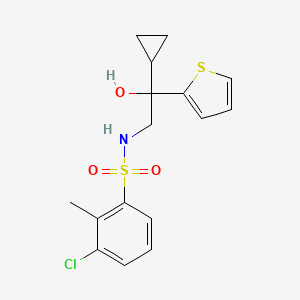

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S2/c1-11-13(17)4-2-5-14(11)23(20,21)18-10-16(19,12-7-8-12)15-6-3-9-22-15/h2-6,9,12,18-19H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIGNISVXZPFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

- Molecular Formula : C15H15ClFNO3S

- Molecular Weight : 339.8 g/mol

The biological activity of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymatic pathways, particularly those involved in bacterial biosynthesis. The compound's unique structure allows it to modulate the activity of these targets effectively.

Potential Enzyme Interactions

- Inhibition of Carbonic Anhydrase : Sulfonamides are known inhibitors of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with folate synthesis in bacteria, similar to other sulfonamides.

Biological Activity Studies

Research studies have demonstrated various biological activities associated with this compound:

Antimicrobial Activity

A study conducted on a series of sulfonamide derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.

| Compound | Activity | Target |

|---|---|---|

| 3-chloro-N-(...) | Moderate | Dihydropteroate synthase |

| Related sulfonamides | High | Various bacterial strains |

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that 3-chloro-N-(...) exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing anticancer therapies.

Case Studies

-

Case Study on Cancer Cell Lines : A recent study evaluated the effects of 3-chloro-N-(...) on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

- Findings :

- IC50: 25 µM after 48 hours.

- Mechanism: Induction of apoptosis via mitochondrial pathways.

- Findings :

-

Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 10 µg/mL.

- Findings :

- Zone of inhibition: 15 mm for S. aureus.

- Mechanism: Inhibition of folate synthesis.

- Findings :

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

Intermediate Formation : Reacting 2-methylbenzenesulfonyl chloride with 2-amino-2-cyclopropyl-2-hydroxyethylthiophene under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate .

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) at 0–5°C to introduce the chloro group at the 3-position .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

- Key Considerations : Reaction yields depend on steric hindrance from the cyclopropyl and thiophene groups. Optimizing solvent polarity and temperature improves efficiency.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve the stereochemistry of the hydroxy and cyclopropyl groups .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) .

- FT-IR : Validate sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic interactions in this compound’s sulfonamide moiety?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply the B3LYP hybrid functional (combining Hartree-Fock exchange with gradient-corrected correlation) to model the sulfonamide’s electron density. Basis sets like 6-31G(d,p) are suitable for sulfur and chlorine atoms .

- Key Findings :

- The sulfonamide group exhibits strong electron-withdrawing effects, stabilizing the adjacent chloro and methyl groups via resonance.

- Frontier molecular orbital analysis (HOMO-LUMO gap) predicts reactivity at the thiophene ring due to high electron density .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Variation of Substituents : Synthesize analogs with modified cyclopropyl or thiophene groups to isolate bioactive moieties.

Enzyme Assays : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Data Analysis : Use multivariate regression to correlate logP values (measured via HPLC) with membrane permeability discrepancies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.